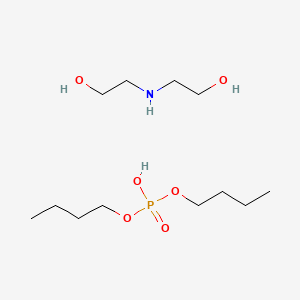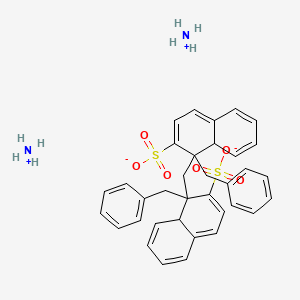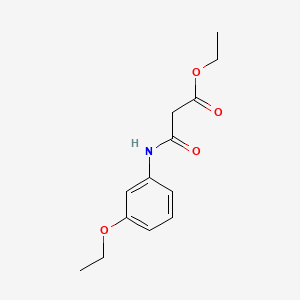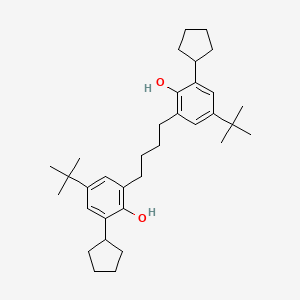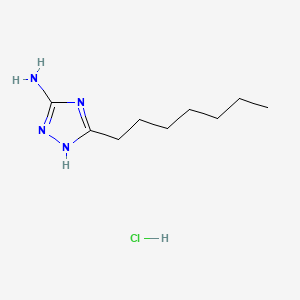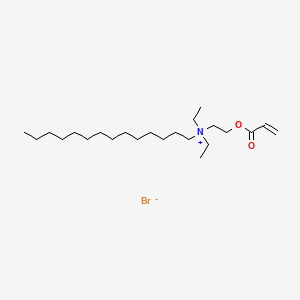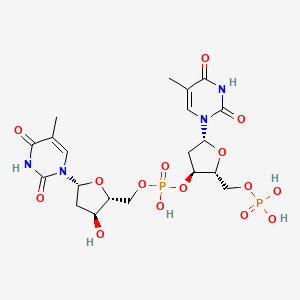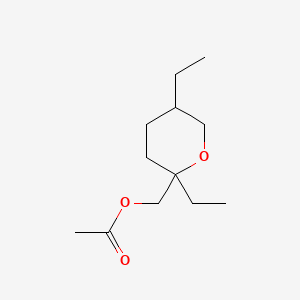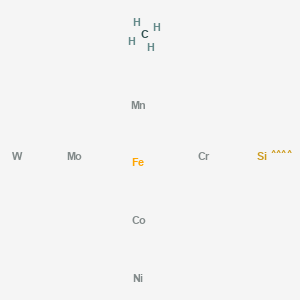
Stellite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stellite is a group of cobalt-chromium alloys designed for wear resistance and high performance in hostile environments. These alloys were first developed by Elwood Haynes in the early 1900s as an alternative for cutlery that was susceptible to staining . This compound alloys are non-magnetic and typically associated with high corrosion resistance . They are known for their high melting points, making them suitable for a range of applications from cutting tools to hot section alloy coatings in gas turbines .
Vorbereitungsmethoden
Stellite alloys are produced through various methods depending on the final application. These methods include wrought or hot forging, hardfaced deposit, powder metal, and casting . The production process often involves precise casting and grinding due to the high hardness of the material . In some cases, wire and arc additive manufacturing (WAAM) is employed to deposit this compound on steel substrates .
Analyse Chemischer Reaktionen
Stellite alloys are resistant to many forms of chemical degradation, including cavitation, corrosion, erosion, abrasion, and galling . The lower carbon this compound alloys are generally recommended for cavitation, sliding wear, or moderate galling . The primary chemical reactions involving this compound alloys include oxidation and corrosion resistance, which are enhanced by the presence of chromium and tungsten . Common reagents and conditions used in these reactions include exposure to high temperatures and corrosive environments .
Wissenschaftliche Forschungsanwendungen
Stellite alloys have a wide range of scientific research applications due to their exceptional wear and corrosion resistance. They are used in the production of cutting tools, valve seats, and machine parts that are exposed to harsh conditions . In the medical field, this compound alloys are used in the manufacturing of surgical instruments and implants due to their biocompatibility and resistance to wear . In the aerospace industry, this compound alloys are used in turbine blades and combustion chambers to withstand high temperatures and corrosive environments .
Wirkmechanismus
The mechanism of action of Stellite alloys involves the formation of a hard carbide phase dispersed in a cobalt-chromium alloy matrix . This structure provides the alloys with their exceptional wear resistance and high-temperature stability . The presence of chromium and tungsten in the alloy enhances its corrosion resistance by forming a protective oxide layer on the surface . The molecular targets and pathways involved include the formation of chromium-rich carbides and the solid solution strengthening of the cobalt matrix .
Vergleich Mit ähnlichen Verbindungen
Stellite alloys can be compared to other cobalt-based superalloys such as Talonite and Tribaloy . Talonite is similar to this compound but has been hot-rolled and hardened to provide a combination of hardness, wear resistance, and machinability . Tribaloy alloys, on the other hand, are designed for extreme wear resistance and are often used in applications where lubrication is difficult . This compound alloys are unique in their combination of wear resistance, corrosion resistance, and high-temperature stability, making them suitable for a wide range of applications .
Eigenschaften
CAS-Nummer |
8049-28-3 |
|---|---|
Molekularformel |
CH4CoCrFeMnMoNiSiW |
Molekulargewicht |
604.32 g/mol |
InChI |
InChI=1S/CH4.Co.Cr.Fe.Mn.Mo.Ni.Si.W/h1H4;;;;;;;; |
InChI-Schlüssel |
AHICWQREWHDHHF-UHFFFAOYSA-N |
Kanonische SMILES |
C.[Si].[Cr].[Mn].[Fe].[Co].[Ni].[Mo].[W] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 2-ethoxy-8-ethyl-5,8-dihydro-5-oxopyrido[2,3-D]pyrimidine-6-carboxylate](/img/structure/B12682986.png)


